REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[O:18][CH3:19])[N:14]=[N:13][CH:12]=[C:11]2O.C(Cl)(Cl)Cl.C([O-])(=O)C.[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:3][C:11]1[C:10]2[C:15](=[CH:16][C:17]([O:18][CH3:19])=[C:8]([O:7][CH3:6])[CH:9]=2)[N:14]=[N:13][CH:12]=1 |f:3.4,5.6|
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Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
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P(=O)(Br)(Br)Br
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2C(=CN=NC2=CC1OC)O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
hexanes
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at 65° C. for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The reaction mixture was poured
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with dichloromethane (2×200 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with brine (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a light tan oil
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=NC2=CC(=C(C=C12)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |